molecular formula C4H2Cl2N2 B021018 2,6-Dichloropyrazine CAS No. 4774-14-5

2,6-Dichloropyrazine

Cat. No. B021018
CAS RN: 4774-14-5
M. Wt: 148.98 g/mol
InChI Key: LSEAAPGIZCDEEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dichloropyrazine and its derivatives involves several key strategies, including nucleophilic substitution reactions, and metallation using specific reagents like (tmp)2Zn.2MgCl2.2LiCl for functionalization at the chloro positions, leading to highly substituted pyrazine derivatives (Wunderlich & Knochel, 2008). These methods allow for the introduction of various functional groups, enhancing the compound's utility in further chemical syntheses.

Molecular Structure Analysis

The molecular structure of 2,6-Dichloropyrazine and related compounds has been thoroughly investigated. Studies have shown that chlorination affects the ring geometry, with electron diffraction and ab initio calculations comparing gas-phase molecular structures to their parent compounds, highlighting the impact of substituents on the pyrazine ring (Morrison et al., 1997).

Chemical Reactions and Properties

2,6-Dichloropyrazine participates in a variety of chemical reactions, illustrating its versatility. It undergoes smooth metallation, allowing for subsequent functionalization and the synthesis of complex pyrazolo[3,4-c]pyridazines derivatives (Wunderlich & Knochel, 2008). Additionally, its reactivity has been exploited in the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives, highlighting its potential in the development of optoelectronic materials (Zhao et al., 2004).

Physical Properties Analysis

The physical properties of 2,6-Dichloropyrazine derivatives, such as their crystalline and gaseous phase molecular structures, have been detailed, showing the influence of chlorination on their geometrical arrangements and intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and applications (Morrison et al., 1997).

Chemical Properties Analysis

The chemical properties of 2,6-Dichloropyrazine, including its reactivity patterns and the effects of substitution on its chemical behavior, have been extensively studied. The presence of dichloro groups significantly impacts its nucleophilic substitution reactions, with the nature of the substituents at the 2-position influencing regioselectivity (Scales et al., 2013). These properties underscore the compound's utility as a versatile building block in organic synthesis.

Scientific Research Applications

  • Preparation and Derivatives : A study by Shaw et al. (1980) focused on preparing 2,6-diaminopyrazine and its derivatives, potentially useful in organic synthesis and catalysis (Shaw et al., 1980).

  • Synthesis of Pharmaceuticals : Plé et al. (1991) discussed the metalation of diazines, leading to the synthesis of diazaxanthones and iodo-derivatives of pyrazine, which could be applicable in pharmaceutical synthesis (Plé et al., 1991).

  • DNA Binding and Clinical Use : A 2022 study by Mech-Warda et al. revealed that 2-chloro-3-hydrazinopyrazine shows high affinity to DNA without cytotoxicity to human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).

  • Molecular Structure and Spectroscopy : Research by Prasad et al. (2013) highlighted that 2,6-dichloropyrazine exhibits a notable first-order hyperpolarizability and its UV-visible spectrum aligns well with experimental data, suggesting its use in molecular studies (Prasad et al., 2013).

  • DNA Binding and Cytotoxic Properties : Dias et al. (2005) synthesized 2,6-diphenylpyrazine derivatives and studied their DNA binding and cytotoxic properties, noting increased cytotoxicity with the inclusion of the pyrazine ring compared to pyridine analogues (Dias et al., 2005).

  • Crystal Structure Analysis : Morrison et al. (1997) examined the structures of 2,6-dichloropyrazine and related compounds, revealing effects of chlorination on ring geometry and identifying intermolecular contacts leading to distortions in solid phases (Morrison et al., 1997).

  • One-Pot Synthesis Method : Liu et al. (2001) developed a one-pot method for synthesizing multisubstituted pyrazine C-nucleosides with various functional groups, which is promising for drug discovery (Liu et al., 2001).

  • Electronic Absorption System : Ayachit et al. (1986) studied the electronic absorption system of 2,6-dichloropyrazine, revealing vibronic interaction between excited states and transitions analogous to pyrazine (Ayachit et al., 1986).

Safety And Hazards

2,6-Dichloropyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

2,6-dichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEAAPGIZCDEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063602
Record name 2,6-Dichloropyrazine
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Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyrazine

CAS RN

4774-14-5
Record name 2,6-Dichloropyrazine
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Record name 2,6-Dichloropyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,6-dichloro-
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Record name 2,6-Dichloropyrazine
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Record name 2,6-dichloropyrazine
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Record name 2,6-DICHLOROPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
479
Citations
J Vazquez, JJ Lopez Gonzalez, F Marquez… - The Journal of …, 2000 - ACS Publications
The infrared and Raman spectra of 3,6-dichloropyridazine and 3,4,5-trichloropyridazine were recorded. These spectra were taken in the solid phase and with various solvents (HCCl 3 , …
Number of citations: 14 pubs.acs.org
PF Pagoria - 1998 - osti.gov
We have synthesized 4OOg of the new, insensitive, energetic heterocycle, 2,6-diamino-3,5-dinitropyrazine-l-oxide (LLM-105) with 81% the energy of HMX and excellent thermal stability…
Number of citations: 80 www.osti.gov
AD Kharlamova, AS Abel, AD Averin… - Molecules, 2021 - mdpi.com
N-heteroaryl substituted adamantane-containing amines are of substantial interest for their perspective antiviral and psychotherapeutic activities. Chlorine atom at alpha-position of N-…
Number of citations: 3 www.mdpi.com
MVS Prasad, NU Sri, A Veeraiah, V Veeraiah… - J. At. Mol …, 2013 - researchgate.net
FT-IR and FT-Raman spectra of 2, 6-dichloropyrazine were recorded and analyzed. The vibrational wavenumbers were examined theoretically using DFT/B3LYP/6-311G (d, p) level of …
Number of citations: 19 www.researchgate.net
CH Hu, U Englert - Acta Crystallographica Section C: Crystal …, 2001 - scripts.iucr.org
For crystals of the title compound, [ZnCl2(C4H2Cl2N2)2], metric considerations suggest a monoclinic unit cell. However, the symmetry of the diffraction pattern shows the crystals to be …
Number of citations: 8 scripts.iucr.org
S Yin, L Yao, XQ Zeng, MY Li, MF Ge - Journal of Molecular Structure, 2008 - Elsevier
The electronic structures of C 4 H 2 Cl 2 N 2 isomers have been studied by HeI photoelectron spectroscopy (PES) combined with the outer valence Green’s function (OVGF) calculations …
Number of citations: 4 www.sciencedirect.com
JA Sooter, TP Marshall, SE McKay - Heterocyclic Communications, 2003 - degruyter.com
Chlorinated pyrazines are directly oxidized to the N-oxides using dimethyldioxirane. The reactions were found to be completely regioselective and the products were easily isolated in …
Number of citations: 7 www.degruyter.com
HB Li, BB Cheng, HZ Li, FDLI NIE… - Chinese Journal of …, 2006 - sioc-journal.cn
A new synthetic method of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide (LLM-105) was discribed. LLM-105 was synthesized using 2, 6-dichloropyrazine and sodium methylate as the …
Number of citations: 13 sioc-journal.cn
NH Ayachit, KS Rao, MA Shashidhar - Spectrochimica Acta Part A …, 1986 - Elsevier
The π* ← n electronic absorption system of 2,6-dichloropyrazine, corresponding to the 1 B 3u ← 1 A 1g transition of pyrazine, has been recorded in the vapour phase and in solution in …
Number of citations: 2 www.sciencedirect.com
H Endrédi, F Billes, S Holly - Journal of Molecular Structure: THEOCHEM, 2003 - Elsevier
Vibrational spectroscopy of pyrazine and its two chlorine derivatives, the 2-chloropyrazine and the 2,6-dichloropyrazine have been investigated. The substituent effect and the chlorine …
Number of citations: 47 www.sciencedirect.com

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